molecular formula C13H18O9 B8801898 1,2,3,4-Tetra-O-acetyl-b-L-xylopyranose

1,2,3,4-Tetra-O-acetyl-b-L-xylopyranose

Cat. No.: B8801898
M. Wt: 318.28 g/mol
InChI Key: MJOQJPYNENPSSS-QNWHQSFQSA-N
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Description

1,2,3,4-Tetra-O-acetyl-β-L-xylopyranose is a chemically modified pentose sugar derivative in which all four hydroxyl groups of the β-L-xylopyranose ring are acetylated. This compound is widely used as a protected intermediate in glycosylation reactions, enabling controlled synthesis of complex carbohydrates, glycoconjugates, and glycomimetics . Its L-configuration distinguishes it from the more common D-xylose derivatives, making it valuable for stereochemical studies and specialized applications in drug discovery .

Properties

Molecular Formula

C13H18O9

Molecular Weight

318.28 g/mol

IUPAC Name

[(3S,4R,5S,6R)-4,5,6-triacetyloxyoxan-3-yl] acetate

InChI

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13+/m0/s1

InChI Key

MJOQJPYNENPSSS-QNWHQSFQSA-N

Isomeric SMILES

CC(=O)O[C@H]1CO[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Scientific Research Applications

Synthesis of Complex Carbohydrates

Overview:
1,2,3,4-Tetra-O-acetyl-β-L-xylopyranose acts as a glycosyl donor in synthetic pathways for producing oligosaccharides and polysaccharides. Its acetyl groups enhance its reactivity in glycosylation reactions.

Case Study:
A study demonstrated that this compound can be transformed into various glycosides through glycosylation with different acceptors. The resulting products showed diverse biological activities, including antimicrobial properties. The synthesis involved using 1,2,3,4-Tetra-O-acetyl-β-L-xylopyranose as a donor for the formation of β-D-xylopyranosides which were evaluated for their potential therapeutic effects .

Medicinal Chemistry

Overview:
The compound is explored for its potential in drug development due to its structural similarity to natural sugars. Research indicates that derivatives of 1,2,3,4-Tetra-O-acetyl-β-L-xylopyranose exhibit significant biological activity.

Biological Activity Table:

Compound Activity Reference
1,2,3,4-Tetra-O-acetyl-β-L-xylopyranoseAntithrombotic activity
4-cyano-phenyl 1,5-dithio-β-D-xylopyranosideAntithrombotic activity
Various glycosides from xylopyranose derivativesAntimicrobial properties

Structural Studies in Hemicellulose

Overview:
Research on hemicellulose has highlighted the role of xylan structures in plant cell walls. The acetylated form of β-L-xylopyranose is crucial for understanding the structural properties of xylan.

Case Study:
In studies focused on bamboo hemicellulose, 1,2,3,4-Tetra-O-acetyl-β-L-xylopyranose was used to analyze the composition and structure of xylan polymers. The findings revealed insights into the functional roles of acetyl groups in enhancing the stability and solubility of hemicellulosic materials .

Glycosylation Reactions

Overview:
The compound serves as a versatile building block for synthesizing various glycosides through selective glycosylation reactions. Its ability to participate in both α- and β-glycosidic bond formations makes it valuable in carbohydrate chemistry.

Data Table on Glycosylation Reactions:

Reaction Type Acceptors Used Products Obtained
Glycosylation with phenolic compoundsβ-D-xylopyranosidesAryl C-glycosides
Glycosylation with thiolsThioglycosides4-cyano-thioglycosides

Future Directions and Research Opportunities

The ongoing research into the applications of 1,2,3,4-Tetra-O-acetyl-β-L-xylopyranose indicates promising avenues for further exploration:

  • Antithrombotic Drug Development: Further studies are needed to optimize derivatives for enhanced therapeutic efficacy against thrombotic disorders.
  • Biopolymer Research: Investigating the role of xylan derivatives in biopolymer synthesis could lead to advancements in bio-based materials.
  • Glycobiology: Understanding how these compounds interact with biological systems can provide insights into cell signaling and recognition processes.

Comparison with Similar Compounds

Comparison with Similar Acetylated Sugar Derivatives

Structural and Functional Differences

1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose
  • Structural Difference: D-configuration at the anomeric center (vs. L in the target compound).
  • Synthesis: Prepared from D-xylose via acetylation, yielding a β:α anomer ratio of 4:1 .
  • Applications : Used in glycan microarrays and glycosylation reactions for drug development .
  • Key Distinction : The D-form is more prevalent in biological systems, whereas the L-form is rarer and often explored for unique stereochemical effects .
1,2,3,4-Tetra-O-acetyl-α-L-rhamnopyranoside
  • Structural Difference: Derived from L-rhamnose (6-deoxy-L-mannose) with a methyl group at C4.
  • Synthesis: Acetylation of L-rhamnose yields a 10:1 α:β anomer ratio .
  • Applications: Used in bacterial antigen synthesis due to rhamnose's prevalence in microbial polysaccharides.
  • Key Distinction : The C6 methyl group and deoxy structure reduce solubility compared to xylose derivatives .
1,2,3,4-Tetra-O-acetyl-D-lyxopyranose
  • Structural Difference : Lyxose is a C3 epimer of xylose, altering hydroxyl group orientation.
  • Applications : Explored for antiviral and anti-inflammatory agent synthesis .
  • Key Distinction : Epimerization at C3 modifies hydrogen-bonding patterns and reactivity in glycosylation .
1,2,3,5-Tetra-O-acetyl-D-xylofuranose
  • Structural Difference: Furanose ring (5-membered) vs. pyranose (6-membered).
  • Synthesis: Acetylation under conditions favoring furanose ring formation.
  • Applications : Used in nucleotide and nucleoside analog synthesis.
  • Key Distinction: The furanose form is less stable in aqueous solutions, limiting its utility in certain reactions .

Physicochemical and Reactivity Comparisons

Compound Molecular Weight (g/mol) Solubility Anomer Ratio (α:β) Stability in Storage
1,2,3,4-Tetra-O-acetyl-β-L-xylopyranose 318.28 Soluble in DCM, acetone β-dominant Stable at 2–8°C
1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose 318.28 Similar to L-form 4:1 β:α Similar to L-form
1,2,3,4-Tetra-O-acetyl-α-L-rhamnopyranoside 330.30 Lower in water 10:1 α:β Hygroscopic
1,2,3,4-Tetra-O-acetyl-D-lyxopyranose 318.30 Moderate in DMSO Not reported Stable

Reactivity Notes:

  • The L-xylose derivative shows slower glycosylation kinetics compared to D-xylose due to steric and electronic effects of the L-configuration .
  • Thio derivatives (e.g., 5-thio-xylopyranose) exhibit enhanced nucleophilicity at the anomeric center, enabling selective coupling reactions .
Glycosylation Reactions
  • Target Compound: Used to synthesize xylosides for studying glycosaminoglycan (GAG) biosynthesis .
  • D-Glucopyranose Analogs: 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose is a precursor for heparin mimetics .
  • Mannose Derivatives: 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is critical for synthesizing HIV protease inhibitors .
Drug Discovery
  • The L-xylose derivative’s rarity makes it valuable for probing enzyme stereospecificity in carbohydrate-active enzymes .
  • Lyxose and rhamnose derivatives are prioritized for antimicrobial and anti-inflammatory drug candidates .

Preparation Methods

Direct Acetylation of β-L-Xylopyranose

The most common route involves treating β-L-xylopyranose with acetic anhydride (Ac₂O) under basic or acidic conditions.

Reagents and Conditions

  • Acetylating Agent : Acetic anhydride (5–10 equiv).

  • Catalyst : Pyridine, sodium acetate (NaOAc), or sulfuric acid.

  • Temperature : 0°C to reflux (90°C), depending on catalyst.

  • Solvent : Anhydrous pyridine, dichloromethane (DCM), or toluene.

A representative protocol from Organic Syntheses (adapted for L-xylose) involves dissolving β-L-xylopyranose in methanol, cooling to 0°C, and adding NaOH to deprotonate hydroxyl groups. Acetic anhydride is then introduced with sodium acetate, and the mixture is heated to 90°C for 2–4 hours. This method achieves 85–90% acetylation but requires careful exclusion of moisture to prevent hydrolysis.

Selectivity Challenges

Uncontrolled acetylation may lead to:

  • Over-acetylation at the anomeric position.

  • Partial acetylation (e.g., tri-O-acetyl byproducts).
    To mitigate this, stepwise addition of Ac₂O at low temperatures (−10°C to 0°C) is employed, favoring sequential substitution of hydroxyl groups.

Phase-Transfer Glycosylation

Mechanism and Applications

Phase-transfer catalysis (PTC) enables acetylation in biphasic systems, improving reaction efficiency. A recent adaptation for L-xylose derivatives uses:

  • Catalyst : Tetrabutylammonium bromide (TBAB).

  • Conditions : Room temperature, 6–12 hours.

  • Yield : 70–75%.

This method avoids harsh temperatures and reduces side reactions, making it suitable for heat-sensitive substrates.

Catalytic Acetylation Approaches

Acid vs. Base Catalysis

ParameterAcid Catalysis (H₂SO₄)Base Catalysis (NaOAc)
Reaction Time 2–3 hours4–6 hours
Yield 80–85%88–92%
Byproducts Anomeric acetatesMinimal
Scalability Limited by exothermicityHigh

Base-catalyzed methods dominate industrial workflows due to superior selectivity and scalability.

Enzymatic Acetylation

Emerging protocols utilize lipases (e.g., Candida antarctica Lipase B) for regioselective acetylation. Key advantages include:

  • Chemoselectivity : Acetylation at primary hydroxyl groups (C-5) is minimized.

  • Solvent-Free Conditions : Reactions proceed in neat Ac₂O at 40°C.

  • Yield : 60–65%, with potential for optimization.

Purification and Characterization

Crystallization Techniques

Crude product is typically purified via recrystallization from ethanol or ethyl acetate.

SolventPurity After RecrystallizationRecovery Rate
Ethanol>98%70–75%
Ethyl Acetate95–97%80–85%

Crystallization from ethanol yields higher purity but lower recovery due to solubility limitations.

Analytical Validation

  • NMR Spectroscopy : Confirms β-configuration (J₁,₂ = 7–8 Hz) and complete acetylation.

  • HPLC : Purity >98% with C18 columns (acetonitrile/water gradient).

Industrial-Scale Production Considerations

  • Cost Drivers : Acetic anhydride consumption (5–10 equiv) accounts for 60–70% of material costs.

  • Waste Management : Neutralization of excess Ac₂O generates acetate salts, requiring wastewater treatment.

  • Throughput : Batch processes achieve 50–100 kg/month, while continuous flow systems are under development .

Q & A

Q. What are the optimized synthetic protocols for 1,2,3,4-Tetra-O-acetyl-β-L-xylopyranose?

The synthesis typically involves acetylation of L-xylose under controlled conditions. A common method uses acetic anhydride and a catalyst like boron trifluoride etherate (BF₃·Et₂O) to achieve regioselective acetylation . Reaction monitoring via TLC is critical to track intermediate formation. For example, in analogous syntheses of acetylated glycosides, yields >75% are achieved when reactions are conducted at 0–5°C under anhydrous conditions .

Q. Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Stereochemistry
Temperature0–5°CMinimizes side reactions
CatalystBF₃·Et₂O (0.1–0.3 equiv)Enhances regioselectivity
SolventDry dichloromethaneMaintains anhydrous environment

Q. How is the structural integrity of 1,2,3,4-Tetra-O-acetyl-β-L-xylopyranose validated?

X-ray crystallography is the gold standard for confirming stereochemistry and acetyl group positioning. For example, analogous compounds like 4-formylphenyl tetra-O-acetyl-β-D-galactopyranoside were structurally resolved using synchrotron data, revealing chair conformations and bond angles consistent with β-configurations . NMR (¹H/¹³C) and IR spectroscopy further validate acetylation patterns, with characteristic peaks for acetyl protons (δ 1.8–2.2 ppm) and C=O stretches (~1740 cm⁻¹) .

Advanced Research Questions

Q. How do nucleophilic substitution reactions affect stereochemistry at the anomeric center?

In photobromination studies of tetra-O-acetyl-β-D-xylopyranose, bromine replaces the axial hydrogen at C-5, yielding a product with inverted stereochemistry upon nucleophilic displacement (e.g., using methoxide). This inversion is critical for synthesizing derivatives like 5-methoxyglycosyl bromides . Mechanistic studies suggest that steric hindrance from acetyl groups directs nucleophile attack to the less hindered face, favoring β→α inversion .

Q. What strategies resolve contradictions in glycosylation reaction yields?

Discrepancies often arise from competing pathways (e.g., aglycone transfer vs. glycosyl oxocarbenium ion formation). For example, using trichloroacetimidate donors (e.g., 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate) improves yields by stabilizing intermediates . Comparative studies show that yields vary by donor reactivity (e.g., imidate > bromide) and solvent polarity (e.g., CH₂Cl₂ > toluene) .

Q. Data Contradiction Analysis

StudyDonor TypeSolventYield (%)
TrichloroacetimidateCH₂Cl₂85
BromideToluene62

Q. How are elimination reactions leveraged to synthesize deoxy-sugar derivatives?

Elimination of HBr from brominated intermediates (e.g., 1,2,3,4-tetra-O-acetyl-5-bromo-β-D-xylopyranose) produces glycals, which are precursors to 4-deoxy-L-threo-pentose. This reaction requires mild bases (e.g., DBU) and proceeds via an E2 mechanism, with regioselectivity controlled by acetyl group positioning .

Q. What are the challenges in synthesizing "double-headed" nucleosides from acetylated xylopyranose?

Steric clashes between acetyl groups and nucleobases often limit coupling efficiency. In one approach, brominated tetra-O-acetyl-xylopyranose reacts with silylated nucleobases (e.g., thymine), achieving ~40% yield after 72 hours. Purification via flash chromatography (hexane:EtOAc gradient) is required to isolate the target compound .

Q. How do reaction conditions influence acetyl group migration during derivatization?

Acetyl migration is pH- and temperature-dependent. For instance, under acidic conditions (pH < 3), migration from O-2 to O-3 is observed in analogous compounds. Stabilizing the desired configuration requires buffered conditions (pH 6–7) and low temperatures (<25°C) .

Q. What analytical methods differentiate between α- and β-anomers of acetylated xylopyranose?

¹H NMR coupling constants (J₁,₂) are diagnostic: β-anomers exhibit J = 7–9 Hz (axial-equatorial coupling), while α-anomers show J = 2–4 Hz (axial-axial coupling). X-ray data further confirm ring puckering differences .

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